Hydrochlorothiazide
Overview
Description
Hydrochlorothiazide is a thiazide diuretic medication primarily used to treat hypertension (high blood pressure) and edema (swelling due to fluid build-up). It is also used to manage conditions such as diabetes insipidus and renal tubular acidosis, and to decrease the risk of kidney stones in individuals with high calcium levels in their urine . This compound works by inhibiting the reabsorption of sodium and chloride ions from the distal convoluted tubules of the kidneys, leading to increased urine production and reduced blood volume .
Mechanism of Action
Target of Action
Hydrochlorothiazide primarily targets the sodium-chloride symporter (also known as the Na±Cl- cotransporter or NCC) located in the distal convoluted tubules of the kidneys . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
This compound acts by inhibiting the sodium-chloride symporter . This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increased excretion of these ions along with water, a process known as diuresis . This diuretic effect results in a decrease in blood volume, which can help lower blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renal sodium and chloride reabsorption pathway . By inhibiting the sodium-chloride symporter, this compound disrupts this pathway, leading to increased sodium, chloride, and water excretion . This diuresis can help reduce fluid overload in conditions such as congestive heart failure .
Pharmacokinetics
When plasma levels have been followed for at least 24 hours, the plasma half-life has been observed to vary between 5.6 and 14.8 hours . At least 61% of the oral dose is eliminated unchanged within 24 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in ion transport within the kidney cells. By inhibiting the sodium-chloride symporter, this compound alters the ionic balance within the renal tubular cells, leading to increased excretion of sodium, chloride, and water . This results in a decrease in blood volume and a reduction in blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s diuretic effect can be influenced by the patient’s hydration status and kidney function . Additionally, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 7.86 x 10-4, which means that the use of this compound is predicted to present an insignificant risk to the environment .
Biochemical Analysis
Biochemical Properties
Hydrochlorothiazide interacts with various enzymes and proteins in the body. It primarily inhibits the reabsorption of sodium and chloride ions from the distal convoluted tubules of the kidneys, causing an increase in urine volume and a decrease in blood volume . This action is believed to reduce peripheral vascular resistance .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the balance of electrolytes, leading to changes in cell signaling pathways and cellular metabolism . For instance, it can cause electrolyte imbalances, including low blood potassium, which may lead to muscle weakness and fatigue .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron in the kidneys . This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions, along with water, in the urine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it increases urine volume and lowers blood volume .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in dogs, the typical monotherapy dosage for this compound is 2–4 mg/kg, administered orally every 12 hours . At high doses, this compound can cause adverse effects such as electrolyte imbalances and increased urination .
Metabolic Pathways
This compound is involved in the metabolic pathway of water and electrolyte balance. It interacts with the sodium-chloride symporter in the kidneys, affecting the reabsorption of sodium and chloride ions . This interaction can also affect metabolic flux or metabolite levels, particularly levels of electrolytes in the body .
Transport and Distribution
This compound is widely distributed throughout the body with a large volume of distribution . It is highly protein-bound to plasma proteins, including erythrocyte carbonic anhydrase . It is extensively hepatically metabolized, with less than 7% excreted as unchanged drug in urine .
Subcellular Localization
The subcellular localization of this compound is primarily within the renal tubular cells, specifically in the distal convoluted tubules . Here, it binds to and inhibits the sodium-chloride symporter, preventing the reabsorption of sodium and chloride ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrochlorothiazide is synthesized through a multi-step process. The initial step involves the reaction of 4-chloroaniline with chlorosulfonic acid to form 4-chlorobenzenesulfonamide. This intermediate is then reacted with thiourea to produce 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide . The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol and water.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and high-performance liquid chromatography (HPLC) to achieve a purity of 99.9% or greater .
Chemical Reactions Analysis
Types of Reactions: Hydrochlorothiazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions, especially involving the chlorine atom in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are often employed.
Major Products Formed: The major products formed from these reactions include various degradation products such as formaldehyde, thiatriazine, and aminobenzenesulfonic acid derivatives .
Scientific Research Applications
Hydrochlorothiazide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving diuretics and their chemical properties.
Biology: Research on this compound includes its effects on cellular processes and its role in managing fluid balance in the body.
Comparison with Similar Compounds
Chlorthalidone: Another thiazide-like diuretic with a longer duration of action.
Indapamide: A thiazide-like diuretic known for its vasodilatory properties.
Furosemide: A loop diuretic with a different mechanism of action but similar diuretic effects.
Uniqueness of Hydrochlorothiazide: this compound is unique due to its specific inhibition of the sodium-chloride symporter and its relatively short half-life compared to other thiazide-like diuretics. It is also widely used in combination with other antihypertensive agents to enhance therapeutic efficacy .
Properties
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUFKLXOESDKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4S2 | |
Record name | HYDROCHLOROTHIAZIDE | |
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Record name | hydrochlorothiazide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hydrochlorothiazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020713 | |
Record name | Hydrochlorothiazide | |
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Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white powder. (NTP, 1992), Solid | |
Record name | HYDROCHLOROTHIAZIDE | |
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Record name | Hydrochlorothiazide | |
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Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 722 mg/L at 25 °C, Soluble in ethanol at approximately 750 g/L; soluble in acetone, dilute ammonia; freely soluble in sodium hydroxide solution, n-butylamine, dimethylformamide; sparingly soluble in alcohol; insoluble in ether, chloroform, dilute mineral acids, Soluble in sodium hydroxide solution, Freely soluble in sodium hydroxide solution, in n-butylamine and in dimethylformamide; sparingly soluble in methanol; insoluble in dilute mineral acids, 0.722 mg/mL at 25 °C | |
Record name | SID855646 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | HYDROCHLOROTHIAZIDE | |
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Record name | Hydrochlorothiazide | |
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Density |
1.693 g/cu cm | |
Record name | Hydrochlorothiazide | |
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Mechanism of Action |
Hydrochlorothiazide is transported from the circulation into epithelial cells of the distal convoluted tubule by the organic anion transporters OAT1, OAT3, and OAT4. From these cells, hydrochlorothiazide is transported to the lumen of the tubule by multidrug resistance associated protein 4 (MRP4). Normally, sodium is reabsorbed into epithelial cells of the distal convoluted tubule and pumped into the basolateral interstitium by a sodium-potassium ATPase, creating a concentration gradient between the epithelial cell and the distal convoluted tubule that promotes the reabsorption of water. Hydrochlorothiazide acts on the proximal region of the distal convoluted tubule, inhibiting reabsorption by the sodium-chloride symporter, also known as Solute Carrier Family 12 Member 3 (SLC12A3). Inhibition of SLC12A3 reduces the magnitude of the concentration gradient between the epithelial cell and distal convoluted tubule, reducing the reabsorption of water. | |
Record name | Hydrochlorothiazide | |
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Color/Form |
White, or practically white crystalline powder, White to off-white crystalline powder | |
CAS No. |
58-93-5 | |
Record name | HYDROCHLOROTHIAZIDE | |
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Melting Point |
523 to 527 °F (NTP, 1992), 266-268, 273-275 °C, 274 °C | |
Record name | HYDROCHLOROTHIAZIDE | |
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Retrosynthesis Analysis
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